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molecular formula C11H12FIO B8284609 1-(2-Fluoro-5-iodo-phenyl)pent-4-en-1-ol

1-(2-Fluoro-5-iodo-phenyl)pent-4-en-1-ol

Cat. No. B8284609
M. Wt: 306.11 g/mol
InChI Key: YTLCALBHUWDDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423158B2

Procedure details

A stirred solution of 2-fluoro-5-iodo-benzaldehyde (0.714 g, 2.86 mmol) in dry THF at −78° C. under nitrogen was treated over 10 min with 0.5 M 3-butenyl magnesium bromide in THF (6.85 mL, 3.43 mmol), stirred for 0.5 h, allowed to warm to −30° C. over 1 h, quenched with saturated ammonium chloride, diluted with water and extracted with ethyl acetate. The extracts were combined, dried over MgSO4 and concentrated in vacuo. Purification of the resultant residue by flash chromatography (5% to 10% ethyl acetate/petroleum ether) gave 1-(2-fluoro-5-iodo-phenyl)pent-4-en-1-ol as a clear oil, 565 mg (65% yield). A portion of this oil (0.25 g, 0.82 mmol) was dissolved in dry methylene chloride, cooled to 0° C., treated with boron triflouride etherate (0.1 mL, 0.81 mmol), stirred for 15 minutes under a nitrogen atmosphere, warmed to room temperature for 1 h, and quenched with saturated sodium bicarbonate. The reaction mixture was partitioned between methylene chloride and H2O; and the aqueous phase was extracted with methylene chloride. The organic phase and the extracts were combined, washed with brine, dried over MgSO4 and concentrated in vacuo to give 1-fluoro-4-iodo-2-pent-4-en-1-ylbenzene as a clear oil, 0.18 g (76% yield).
Quantity
0.714 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
6.85 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:7]([I:10])=[CH:6][C:3]=1[CH:4]=[O:5].[CH2:11]([Mg]Br)[CH2:12][CH:13]=[CH2:14]>C1COCC1>[F:1][C:2]1[CH:9]=[CH:8][C:7]([I:10])=[CH:6][C:3]=1[CH:4]([OH:5])[CH2:14][CH2:13][CH:12]=[CH2:11]

Inputs

Step One
Name
Quantity
0.714 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC=C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
6.85 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated ammonium chloride
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the resultant residue by flash chromatography (5% to 10% ethyl acetate/petroleum ether)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)I)C(CCC=C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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